molecular formula C14H10FN5S B5608425 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5608425
M. Wt: 299.33 g/mol
InChI Key: PTVYYBYJTQSPON-RQZCQDPDSA-N
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Description

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyridine ring, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in the presence of a catalyst such as glacial acetic acid . The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The presence of the fluorophenyl group enhances its ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications.

Properties

IUPAC Name

4-[(E)-(3-fluorophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5S/c15-12-3-1-2-10(8-12)9-17-20-13(18-19-14(20)21)11-4-6-16-7-5-11/h1-9H,(H,19,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVYYBYJTQSPON-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=NN2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/N2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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